3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)-
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Description
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a useful research compound. Its molecular formula is C11H5F3N2O2 and its molecular weight is 254.16 g/mol. The purity is usually 95%.
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Biological Activity
3-Quinolinecarbonitrile, 4-hydroxy-7-(trifluoromethoxy)- is a compound within the quinoline family, notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H5F3N2O2
- Molecular Weight : Approximately 256.19 g/mol
- Boiling Point : ~352.3°C
- Density : 1.32 g/cm³
The unique structure of this compound includes a quinoline ring, a hydroxyl group, and a trifluoromethoxy substituent, which contribute to its lipophilicity and biological activity .
Biological Activities
Research indicates that compounds in the quinoline class, including 3-Quinolinecarbonitrile, exhibit various biological activities:
- Antimicrobial Properties : The compound has shown potential against a range of pathogens.
- Anticancer Activity : It may inhibit specific enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
- Enzyme Inhibition : Interaction studies suggest that it may inhibit receptor tyrosine kinases and ion channels like potassium channels, impacting cell signaling pathways .
The mechanism of action for 3-Quinolinecarbonitrile involves binding to specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances stability and bioavailability, while the hydroxyl group facilitates interactions with active sites on proteins .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of 3-Quinolinecarbonitrile:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
3-Quinolinecarbonitrile, 4-hydroxy-7-methoxy | C11H10N2O | Contains methoxy instead of trifluoromethoxy |
4-Chloro-6,7,8-trifluoro-3-quinolinecarbonitrile | C11H5ClF3N2 | Chlorine substitution; different halogen profile |
6-(Acetyloxy)-4-hydroxy-7-methoxy-3-quinolinecarbonitrile | C12H11N2O3 | Acetyloxy group adds complexity; potential for different reactivity |
The trifluoromethoxy group significantly alters the compound's biological activity compared to other derivatives .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Enzyme Interaction Studies :
Properties
IUPAC Name |
4-oxo-7-(trifluoromethoxy)-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)18-7-1-2-8-9(3-7)16-5-6(4-15)10(8)17/h1-3,5H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWSFFMFCYRZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.